molecular formula C12H13NO2 B2498351 7-Hydroxy-3,4,8-Trimethyl-1,2-dihydrochinolin-2-on CAS No. 125710-05-6

7-Hydroxy-3,4,8-Trimethyl-1,2-dihydrochinolin-2-on

Katalognummer: B2498351
CAS-Nummer: 125710-05-6
Molekulargewicht: 203.241
InChI-Schlüssel: UQMZZJHQNMPPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves the reaction of 3-chloro-N-(3-hydroxyphenyl)propionamide with aluminum trichloride and N,N-dimethylacetamide. The reaction is carried out at 150°C for 5 hours, followed by the addition of ice water and further heating to 90°C. The resulting product is then purified through column chromatography to obtain a high yield .

Industrial Production Methods

While specific industrial production methods for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It is known to act as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 183 μM. This inhibition affects the breakdown of neurotransmitters, thereby influencing neurological functions. The compound does not significantly affect monoamine oxidase B (MAO-B) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
  • 2,2,4-Trimethyl-7-hydroxy-1,2-dihydroquinoline
  • 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline

Uniqueness

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antitumor properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure

The chemical structure of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure contributes to its unique interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of dihydroquinoline compounds exhibit significant antitumor effects. Specifically, studies have shown that 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one demonstrates promising inhibitory activity against various cancer cell lines. For instance:

  • Inhibition of Protein Kinases : In vitro studies have reported that this compound can inhibit key protein kinases associated with cancer progression. Notably, it showed IC50 values ranging from 0.25 to 0.78 µM against NPM1-ALK and JAK3 kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Leishmania donovani, the causative agent of leishmaniasis:

  • Antileishmanial Effects : The compound exhibited potent activity against both promastigote and amastigote forms of the parasite. The mechanism of action appears to involve apoptosis-like processes in the parasites .

Antioxidant Properties

The antioxidant capacity of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has been assessed through various assays:

Assay TypeResult (IC50)
DPPH Radical Scavenging45 µg/mL
ABTS Radical Scavenging30 µg/mL

These results indicate a moderate antioxidant potential that may contribute to its overall therapeutic profile.

Study on Antitumor Activity

A detailed study focused on the synthesis and evaluation of various quinoline derivatives revealed that 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one displayed significant cytotoxicity against several cancer cell lines. The study utilized ELISA techniques to quantify the inhibitory effects on protein kinases .

Synergistic Effects with Other Drugs

Another important finding was the synergistic effect observed when combining this compound with miltefosine in treating Leishmania infections. The combination therapy resulted in enhanced efficacy compared to either drug alone .

Eigenschaften

IUPAC Name

7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZZJHQNMPPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.